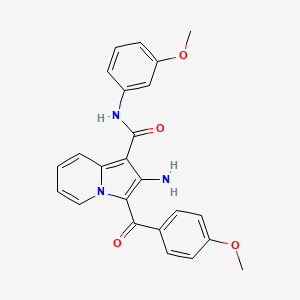

2-amino-3-(4-methoxybenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide

Description

2-Amino-3-(4-methoxybenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide is a structurally complex indolizine derivative characterized by a methoxy-substituted benzoyl group at position 3 and a 3-methoxyphenyl carboxamide moiety at position 1.

Properties

IUPAC Name |

2-amino-3-(4-methoxybenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4/c1-30-17-11-9-15(10-12-17)23(28)22-21(25)20(19-8-3-4-13-27(19)22)24(29)26-16-6-5-7-18(14-16)31-2/h3-14H,25H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTICPEWKGCNYHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(4-methoxybenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.

Substitution Reactions: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.

Benzoylation and Methoxylation: The methoxybenzoyl and methoxyphenyl groups are introduced through acylation and etherification reactions, respectively, using reagents like methoxybenzoyl chloride and methoxyphenol.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides or quinones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

Oxidation: Formation of quinones or oxides.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups like halogens, nitro groups, or alkyl groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Research indicates that this compound may inhibit specific kinases involved in cancer progression, such as EGFR (epidermal growth factor receptor) and Aurora-A kinase. These targets are critical for cell proliferation and survival, positioning the compound as a potential anticancer agent.

- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory pathways, potentially through the inhibition of NF-kB signaling pathways. This suggests applications in treating inflammatory diseases.

2. Biological Research

- Antimicrobial Activity : Preliminary studies suggest that 2-amino-3-(4-methoxybenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide may exhibit antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics.

- Antioxidant Effects : Some derivatives of indolizine compounds have demonstrated antioxidant properties, offering protection against oxidative stress-related damage, which is particularly relevant in cancer therapy.

3. Organic Synthesis

- Building Block for Complex Molecules : The compound serves as a versatile reagent in organic synthesis, allowing chemists to create more complex structures for various applications in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-methoxybenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and its analogs:

Key Insights:

Substituent Effects :

- Methoxy vs. Chloro : Methoxy groups (electron-donating) enhance solubility and π-π stacking, whereas chloro groups (electron-withdrawing) improve binding to hydrophobic pockets .

- Nitro vs. Alkyl : Nitro groups in Analog 3 increase reactivity for covalent interactions, while ethyl groups in the phenyl ring optimize membrane permeability .

Biological Implications: The target compound’s dual methoxy substituents may favor interactions with serotonin receptors or cytochrome P450 enzymes, as seen in structurally related benzimidazoles (e.g., 2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide) .

Synthetic Challenges :

- The introduction of multiple methoxy groups (as in the target compound) requires careful protection-deprotection strategies to avoid side reactions, a common issue in indolizine synthesis .

Biological Activity

2-amino-3-(4-methoxybenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the indolizine family, characterized by a fused bicyclic structure. Its specific functional groups, such as the methoxy and carboxamide substituents, are believed to play crucial roles in its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have shown activity against various kinases involved in cancer progression, such as EGFR and Aurora-A kinase. These kinases are critical for cell proliferation and survival, making them prime targets for anticancer therapies .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pathways associated with inflammatory responses, potentially through the modulation of NF-kB signaling pathways .

- Antioxidant Activity : Some indolizine derivatives have been reported to possess antioxidant properties, which can protect cells from oxidative stress-related damage. This is particularly relevant in cancer therapy where oxidative stress plays a dual role .

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.

- Antitumor Efficacy : A study investigating a series of indolizine derivatives found that modifications similar to those present in our compound significantly inhibited growth in breast cancer cell lines (GI50 values ranging from 870 nM to 920 nM) .

- Inflammation Models : Research on related compounds has demonstrated their ability to reduce inflammatory markers in animal models, suggesting that our compound may exhibit similar effects through its structural characteristics .

Q & A

Basic Question: What are the key considerations in designing a synthetic route for this compound?

Answer:

The synthesis involves multi-step organic reactions:

Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium or copper catalysts under inert atmospheres .

Functionalization : Amino and carboxamide groups are introduced via nucleophilic substitution (e.g., EDCI/DCC coupling agents) .

Substituent Addition : Methoxy and benzoyl groups are added via electrophilic aromatic substitution (e.g., benzoyl chloride, methoxybenzene) .

Critical Factors : Reaction yield optimization (e.g., continuous flow reactors for scaling), purification (column chromatography, recrystallization), and stability of intermediates under varying pH/temperature .

Basic Question: How is structural characterization performed for this compound?

Answer:

- Spectroscopy :

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 327.2 for similar derivatives) .

- Elemental Analysis : Ensures purity (>95% C, H, N content) .

Advanced Question: How do structural modifications influence biological activity?

Answer:

-

Substituent Effects :

-

Methodology : Compare bioactivity across derivatives using standardized assays (e.g., broth microdilution for antimicrobial activity) .

Advanced Question: What strategies resolve contradictions in biological data across studies?

Answer:

- Contradiction Example : Discrepancies in IC₅₀ values for kinase inhibition.

- Resolution Steps :

Advanced Question: How is the compound’s pharmacokinetic profile optimized?

Answer:

- Solubility Enhancement :

- Metabolic Stability : Microsomal assays (human liver microsomes) identify vulnerable sites (e.g., methoxy demethylation) .

Basic Question: What in vitro models are used for initial biological evaluation?

Answer:

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, A549) .

- Antimicrobial : Disk diffusion against Gram-positive/negative pathogens .

- Anti-inflammatory : COX-2 inhibition assay .

Advanced Question: How is structure-activity relationship (SAR) analyzed computationally?

Answer:

- Docking Studies : AutoDock Vina models interactions with targets (e.g., EGFR kinase; binding energy ≤ -8.5 kcal/mol) .

- QSAR Models : Hammett constants (σ) correlate electron-withdrawing groups (e.g., -F) with bioactivity .

Advanced Question: What crystallographic insights inform molecular interactions?

Answer:

- Intermolecular Forces : C–H···O interactions stabilize crystal packing (distance: ~2.8 Å) .

- Dihedral Angles : Methoxyphenyl rings form angles of ~32° with indolizine core, affecting solubility .

Basic Question: How is the compound’s stability assessed under experimental conditions?

Answer:

- Thermal Stability : TGA/DSC analysis (decomposition >200°C) .

- Photostability : UV-Vis monitoring under light exposure (λ = 254 nm) .

Advanced Question: What in silico tools predict toxicity profiles?

Answer:

- ADMET Prediction : SwissADME estimates hepatotoxicity risk (e.g., CYP450 inhibition) .

- Proteomics : STRING database identifies off-target interactions (e.g., hERG channel binding) .

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.